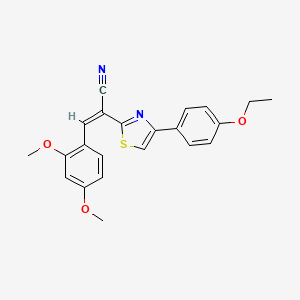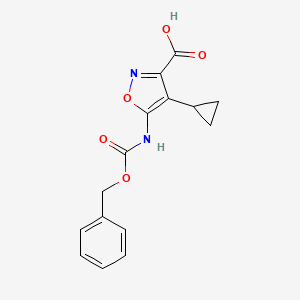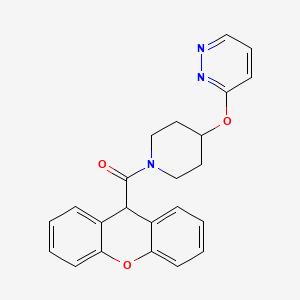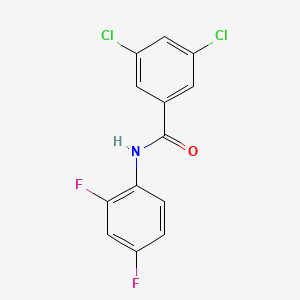
2-Methoxythiazole-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxythiazole-4-boronic acid pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions and have been applied in the synthesis of different compounds .
Synthesis Analysis
The synthesis of pinacol boronic esters like this compound involves catalytic protodeboronation . This process utilizes a radical approach . Protodeboronation is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the formal anti-Markovnikov alkene hydromethylation .Mecanismo De Acción
Target of Action
2-Methoxythiazole-4-boronic acid pinacol ester is a type of pinacol boronic ester , which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the carbon-carbon (C-C) bonds in organic molecules . These bonds play a crucial role in the structure and function of organic compounds.
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In transmetalation, the compound is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway is responsible for the formation of carbon-carbon bonds, which are fundamental to the structure of organic compounds. The downstream effects of this pathway include the formation of new organic compounds with altered structures and properties .
Pharmacokinetics
It’s known that the stability and solubility of boronic esters can be influenced by the presence of certain substances, such as kf/tartaric acid . These factors can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .
Result of Action
The action of this compound results in the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as KF/tartaric acid, can enhance the compound’s stability and solubility . Additionally, the reaction conditions, such as temperature and pH, can also impact the compound’s action and efficacy .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxythiazole-4-boronic acid pinacol ester in lab experiments include its high selectivity and potency in inhibiting enzymes and proteins. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for the use of 2-Methoxythiazole-4-boronic acid pinacol ester in scientific research. One potential application is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, this compound may be useful in the study of other biological processes, such as protein folding and aggregation. Further research is needed to fully understand the potential applications of this compound in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-Methoxythiazole-4-boronic acid pinacol ester involves a multi-step process that begins with the reaction of 2-Methoxythiazole with boronic acid. The resulting intermediate is then treated with pinacol to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-Methoxythiazole-4-boronic acid pinacol ester has been widely used in scientific research for its ability to selectively inhibit certain enzymes and proteins. This compound has been shown to be effective in inhibiting the activity of proteasomes, which are involved in the degradation of proteins within cells. Additionally, this compound has been used to study the mechanisms of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(12-7)13-5/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKAMVPPWVBCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)






![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)
